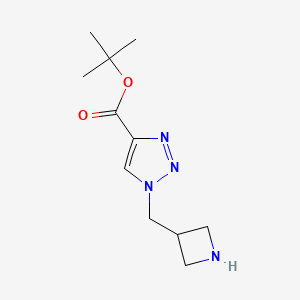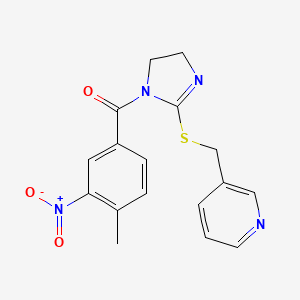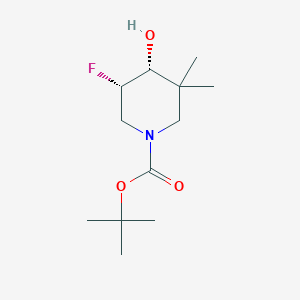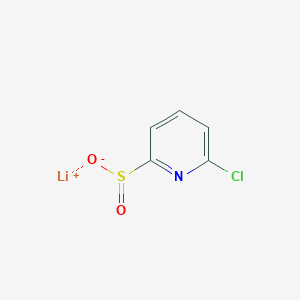
((2-Benzamido-5-bromophenyl)(phenyl)methyl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2-Benzamido-5-bromophenyl)(phenyl)methyl)glycine is a compound that has been widely studied for its potential use in scientific research. This compound is a derivative of glycine, an amino acid that plays a critical role in the human body. The unique chemical structure of this compound makes it an attractive candidate for use in a range of research applications.
Mecanismo De Acción
The mechanism of action of ((2-Benzamido-5-bromophenyl)(phenyl)methyl)glycine is complex and not yet fully understood. However, researchers have found that the compound can interact with specific receptors in the brain, including the NMDA receptor. This interaction may lead to changes in neuronal activity, which could have implications for the treatment of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In particular, the compound has been found to modulate the activity of the NMDA receptor, which is involved in a range of biological processes. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, which could have implications for the treatment of a range of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
There are several advantages and limitations associated with the use of ((2-Benzamido-5-bromophenyl)(phenyl)methyl)glycine in lab experiments. One of the main advantages is the compound's ability to interact with specific receptors in the brain, which makes it a valuable tool for studying neurological disorders. However, the synthesis of this compound is challenging, which can limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research involving ((2-Benzamido-5-bromophenyl)(phenyl)methyl)glycine. One area of research involves the study of the compound's potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, researchers are exploring the use of this compound in the development of new drugs that target specific receptors in the brain. Finally, there is ongoing research aimed at improving the synthesis of this compound, which could make it more widely available for research purposes.
Métodos De Síntesis
The synthesis of ((2-Benzamido-5-bromophenyl)(phenyl)methyl)glycine involves a multi-step process that requires specialized equipment and expertise. The first step involves the preparation of the starting materials, which are then subjected to a series of chemical reactions to create the final product. The synthesis of this compound is challenging, but it has been successfully achieved by several research groups.
Aplicaciones Científicas De Investigación
((2-Benzamido-5-bromophenyl)(phenyl)methyl)glycine has been used in a range of scientific research applications. One of the most promising areas of research involves the study of the compound's mechanism of action. Researchers have found that this compound can interact with specific receptors in the brain, which may have implications for the treatment of neurological disorders.
Propiedades
IUPAC Name |
2-[[(2-benzamido-5-bromophenyl)-phenylmethyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN2O3/c23-17-11-12-19(25-22(28)16-9-5-2-6-10-16)18(13-17)21(24-14-20(26)27)15-7-3-1-4-8-15/h1-13,21,24H,14H2,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFBETZZRJLHQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Br)NC(=O)C3=CC=CC=C3)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(1S)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-2-methoxybenzoic acid](/img/structure/B2765545.png)

![2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2765550.png)

![2-[1-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanoyl]piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2765553.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2765554.png)
![3-ethyl-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2765555.png)



![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2765561.png)
![N-(2,3-Dihydro-1-benzofuran-7-ylmethyl)-N-[[1-(hydroxymethyl)cyclobutyl]methyl]prop-2-enamide](/img/structure/B2765562.png)

![N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]prop-2-enamide](/img/structure/B2765567.png)